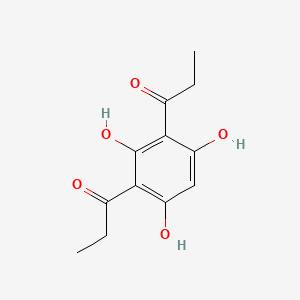
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is a compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 g/mol It is characterized by its unique structure, which includes two bicyclo(221)heptane units connected by a diazene (N=N) group
Vorbereitungsmethoden
The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
e-Diazene, bis(bicyclo(221)hept-1-yl)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and protein interactionsIn industry, it can be used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The diazene group can undergo various chemical transformations, which may affect the activity of enzymes and other proteins. The bicyclo(2.2.1)heptane units provide structural stability and can influence the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as bicyclo(2.2.1)heptane derivatives and other diazene-containing molecules. Similar compounds include bicyclo(2.2.1)hept-5-en-2-yl]triethoxysilane and bicyclo(2.1.1)hexane derivatives . The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane structure with the diazene group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
59388-65-7 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
bis(1-bicyclo[2.2.1]heptanyl)diazene |
InChI |
InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |
InChI-Schlüssel |
IXLUXTNJLVDWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)

phosphane](/img/structure/B14173479.png)

![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)

![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
